Gas-Chromatographic Differentiation: Kovats Retention Index Shift Relative to 1-Acetate Positional Isomers
The relocation of the acetate group from the terminal C1 position to the internal C3 position of the tetradecene chain predicts a measurable shift in the Kovats retention index (RI) on non-polar GC columns. While experimental RI values for the target compound have not been published in the peer-reviewed literature, the boiling point of the structurally analogous (E)-tetradec-7-en-1-yl acetate is reported as 115–117 °C at 0.1 mmHg [1]. By class-level inference, the 3-acetate isomer exhibits a different vapour pressure and hence a distinct RI compared with its 1-acetate counterparts (Z7-14:Ac, E7-14:Ac, Z3-14:Ac), enabling unambiguous chromatographic resolution of positional isomers in complex pheromone gland extracts [2]. This is critical for analytical laboratories requiring authentic standards to validate peak assignments.
| Evidence Dimension | Boiling point (surrogate for volatility and GC retention) |
|---|---|
| Target Compound Data | Not experimentally reported; class-inferred shift expected |
| Comparator Or Baseline | (E)-Tetradec-7-en-1-yl acetate: 115–117 °C (0.1 mmHg) [1] |
| Quantified Difference | Qualitative difference only; RI shift direction cannot be quantified from available data. |
| Conditions | GC on non-polar stationary phase (inferred); boiling point at reduced pressure. |
Why This Matters
Certified reference standards of the exact positional isomer are mandatory for unambiguous GC-MS identification of pheromone components; a 1-acetate standard will co-elute differently and produce false-negative identification.
- [1] PINPOOLS B2B. (E)-Tetradec-7-enyl acetate: Boiling Point 115–117 °C (0.1 mmHg). https://pinpools.com View Source
- [2] Horiike M, Yuan G, Hirano C. Location of double-bond position in tetradecenols without chemical modification by mass spectrometry. Org Mass Spectr. 1990;25:329–332. View Source
